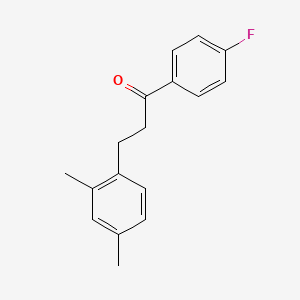

3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone

Übersicht

Beschreibung

3-(2,4-Dimethylphenyl)-4’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,4-dimethylphenyl group and a fluorine atom at the para position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-4’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dimethylphenyl)-4’-fluoropropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups through electrophilic aromatic substitution reactions, making it versatile for creating complex molecules.

Pharmaceutical Applications

This compound has been studied for its potential therapeutic applications. Research indicates that it may exhibit pharmacological properties that could be beneficial in treating various conditions.

Case Studies

- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. A study demonstrated that certain modifications to the compound enhanced its efficacy against specific cancer cell lines.

- Anti-inflammatory Effects : Research has indicated that some derivatives can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs.

Material Science Applications

In addition to its pharmaceutical relevance, this compound is utilized in material science for developing advanced materials such as polymers and coatings. Its fluorinated structure contributes to enhanced chemical resistance and thermal stability.

Applications in Coatings

Fluorinated compounds are known to impart hydrophobic properties to surfaces. The incorporation of this compound into polymer matrices has been explored to create coatings with superior water repellency and durability.

Analytical Chemistry

The compound is also used as a standard reference material in analytical chemistry for various techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical properties allow for accurate calibration and validation of analytical methods.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Synthetic Organic Chemistry | Intermediate for complex organic synthesis | Versatile in electrophilic aromatic substitutions |

| Pharmaceuticals | Potential anticancer and anti-inflammatory drugs | Efficacy against cancer cell lines; inhibition of inflammation |

| Material Science | Development of advanced coatings | Enhanced hydrophobicity and durability |

| Analytical Chemistry | Standard reference material | Used for calibration in HPLC |

Wirkmechanismus

The mechanism of action of 3-(2,4-Dimethylphenyl)-4’-fluoropropiophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2,4-Dimethylphenyl)-4’-chloropropiophenone

- 3-(2,4-Dimethylphenyl)-4’-bromopropiophenone

- 3-(2,4-Dimethylphenyl)-4’-methoxypropiophenone

Uniqueness

3-(2,4-Dimethylphenyl)-4’-fluoropropiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its distinct structural features, which include:

- A fluorine atom at the para position relative to the carbonyl group.

- Two methyl groups on the phenyl ring, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The presence of the fluorine atom and methyl groups enhances its hydrophobic interactions with protein binding sites, potentially leading to:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of receptor activity : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. Table 1 summarizes the antiproliferative activity against selected human tumor cell lines.

These results suggest that this compound may serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties. Preliminary studies indicate moderate activity against certain bacterial strains, although further research is required to elucidate its full antimicrobial spectrum.

Case Studies

- Anticancer Efficacy : A study evaluated the compound's efficacy in inhibiting cell proliferation in a panel of seven human tumor cell lines. The findings demonstrated that modifications to the substituents on the phenyl rings significantly impacted antiproliferative activity, highlighting structure-activity relationships (SAR) that are critical for drug design .

- Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death, which is a desirable mechanism for anticancer agents .

Eigenschaften

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNNMPHAORRRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644683 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-99-2 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.